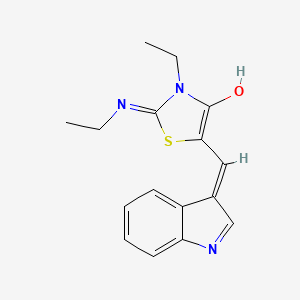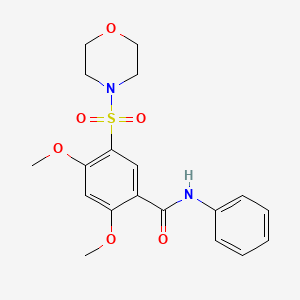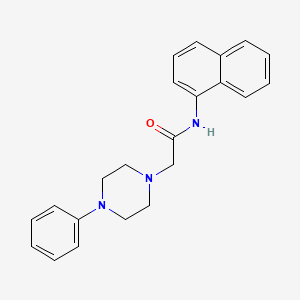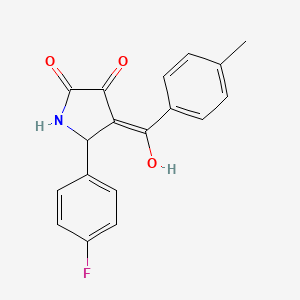![molecular formula C23H21N3O6S B11516412 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11516412.png)
2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, a carbamoylmethyl group, and a phenylformamidoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:
Nitration and Reduction: Nitration of a phenyl compound followed by reduction to introduce the sulfamoyl group.
Carbamoylation: Introduction of the carbamoyl group through a reaction with an isocyanate.
Esterification: Formation of the phenylformamidoacetate group via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE involves its interaction with specific molecular targets. The sulfamoyl group can inhibit certain enzymes by mimicking the structure of natural substrates, while the carbamoyl and phenylformamido groups can interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE can be compared with other compounds such as:
Sulfonamides: Similar in having a sulfamoyl group, but differ in their overall structure and specific applications.
Carbamates: Share the carbamoyl group but have different functional groups attached.
Phenylformamides: Contain the phenylformamido group but lack the sulfamoyl and carbamoyl groups.
This compound’s unique combination of functional groups makes it distinct and versatile for various applications.
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C23H21N3O6S/c24-33(30,31)19-13-11-18(12-14-19)25-20(27)15-32-23(29)21(16-7-3-1-4-8-16)26-22(28)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,25,27)(H,26,28)(H2,24,30,31) |
InChI Key |
RYCMJVZHCLBYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516339.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11516340.png)

![N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide](/img/structure/B11516346.png)
![2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11516350.png)
![Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11516357.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11516358.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B11516369.png)

![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine](/img/structure/B11516373.png)
![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11516378.png)
![4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11516390.png)
